molecular formula C14H21ClFNO2 B13759482 Diethylaminopropyl p-fluorobenzoate hydrochloride CAS No. 7582-97-0

Diethylaminopropyl p-fluorobenzoate hydrochloride

Cat. No.: B13759482
CAS No.: 7582-97-0
M. Wt: 289.77 g/mol
InChI Key: RAFOFNULGOAOFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethylaminopropyl p-fluorobenzoate hydrochloride is a chemical compound with the molecular formula C14H20FNO2·HCl and a molecular weight of 289.81 g/mol . It is an ester derivative of benzoic acid, specifically p-fluorobenzoic acid, and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethylaminopropyl p-fluorobenzoate hydrochloride typically involves the esterification of p-fluorobenzoic acid with diethylaminopropanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity. The esterification process can be followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound involve large-scale esterification reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial for producing the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Diethylaminopropyl p-fluorobenzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Diethylaminopropyl p-fluorobenzoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethylaminopropyl p-fluorobenzoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Diethylaminopropyl p-chlorobenzoate hydrochloride
  • Diethylaminopropyl p-bromobenzoate hydrochloride
  • Diethylaminopropyl p-methylbenzoate hydrochloride

Uniqueness

Diethylaminopropyl p-fluorobenzoate hydrochloride is unique due to the presence of the fluorine atom in the para position of the benzoate group. This fluorine atom can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds .

Properties

CAS No.

7582-97-0

Molecular Formula

C14H21ClFNO2

Molecular Weight

289.77 g/mol

IUPAC Name

diethyl-[3-(4-fluorobenzoyl)oxypropyl]azanium;chloride

InChI

InChI=1S/C14H20FNO2.ClH/c1-3-16(4-2)10-5-11-18-14(17)12-6-8-13(15)9-7-12;/h6-9H,3-5,10-11H2,1-2H3;1H

InChI Key

RAFOFNULGOAOFE-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCCOC(=O)C1=CC=C(C=C1)F.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.